molecular formula C16H18F3N3OS B2576322 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide CAS No. 339203-29-1

2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide

Cat. No. B2576322
CAS RN: 339203-29-1
M. Wt: 357.4
InChI Key: RPXVLCLQPHLBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide” is a chemical compound with a molecular formula of C10H7F3N2O2S . It is available for purchase for research purposes.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc(c(C#N)c(SCC(O)=O)n1)C(F)(F)F . This indicates that the compound contains a pyridine ring with a cyano group, a methyl group, and a trifluoromethyl group attached. It also has a thioether linkage to an acetic acid moiety, which is further linked to a cyclohexyl group .

Scientific Research Applications

Chemical Reactivity and Synthesis

Research into the chemical reactivity of cyanothioacetamide derivatives, including compounds similar to 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide, reveals a broad spectrum of synthetic utility. These compounds are starting points for the synthesis of a wide range of functionally substituted heterocyclic compounds, such as pyrans, thiopyrans, pyridines, thiophenes, and pyrimidines. Their versatile reactivity stems from multiple reaction centers, enabling nucleophilic reactions of the methylene group, including the Thorpe reaction, Knoevenagel condensation, and Michael reaction, among others (Dyachenko, Dyachenko, & Nenajdenko, 2018).

Synthesis of Heterocycles

The synthesis of fluorine-containing heterocycles demonstrates the application of cyanothioacetamide derivatives in creating compounds with potential biological activities. These processes involve regioselective formations and various reactions leading to the synthesis of new heterocyclic frameworks. Such synthetic strategies underline the importance of these compounds in developing novel heterocycles with anticipated biological properties (Bakhite, Abdel-rahman, & Al-Taifi, 2014).

Insecticidal Applications

Another study highlights the insecticidal potential of derivatives synthesized from cyanothioacetamide. The creation of new heterocycles incorporating a thiadiazole moiety and assessing their efficacy against the cotton leafworm, Spodoptera littoralis, illustrates the compound's utility in developing agricultural chemical agents. This research points to the broader implications of such compounds in pest management and the development of novel insecticidal agents (Fadda et al., 2017).

Antitumor and Antimicrobial Activities

The exploration of cyanothioacetamide derivatives extends into the biomedical field, where novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and investigated for their antitumor activities. Such studies reveal the potential of these compounds in contributing to the development of new therapeutic agents (Albratty, El-Sharkawy, & Alam, 2017). Additionally, the antimicrobial evaluation of novel thiohydrazonates and pyrazolo[3,4-b]pyridines derived from similar compounds showcases their potential in addressing microbial resistance, highlighting the compound's versatility in synthesizing agents with antimicrobial properties (Mekky & Sanad, 2019).

properties

IUPAC Name

2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c1-10-7-13(16(17,18)19)12(8-20)15(21-10)24-9-14(23)22-11-5-3-2-4-6-11/h7,11H,2-6,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVLCLQPHLBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2CCCCC2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.